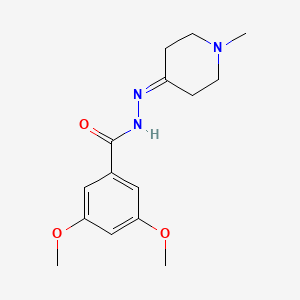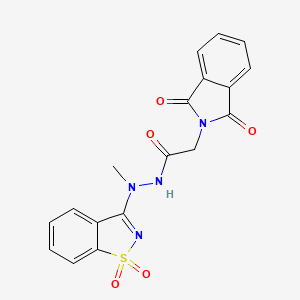![molecular formula C17H21N3O5S3 B11642738 1-[4-(Acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl diethylcarbamodithioate](/img/structure/B11642738.png)
1-[4-(Acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{3-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZENESULFONYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a carbamothioyl group, and a dioxopyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZENESULFONYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the core pyrrolidinyl structureCommon reagents used in these reactions include sulfonyl chlorides, thioureas, and various amines .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{3-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZENESULFONYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
N-(4-{3-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZENESULFONYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and carbamothioyl groups into target molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-(4-{3-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in cell growth, survival, and signaling . The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(diethylcarbamothioyl)benzamide: Shares the carbamothioyl group and has similar ionophore properties.
Thiazole derivatives: Contain the thiazole ring and exhibit similar biological activities.
Indole-3-acetic acid derivatives: Feature similar functional groups and are used in various biological applications.
Uniqueness
N-(4-{3-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZENESULFONYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an ionophore and its potential therapeutic properties set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C17H21N3O5S3 |
|---|---|
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
[1-[4-(acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C17H21N3O5S3/c1-4-19(5-2)17(26)27-14-10-15(22)20(16(14)23)12-6-8-13(9-7-12)28(24,25)18-11(3)21/h6-9,14H,4-5,10H2,1-3H3,(H,18,21) |
Clave InChI |
OWYPAZZUZOELLF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-(2-chlorophenyl)-5-cyano-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11642660.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11642678.png)
![2-methyl-3-(5-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11642679.png)
![N'-[4-(diethylamino)benzylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11642690.png)
![[2-(3-methylphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11642693.png)
![2-[(2Z)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B11642698.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzenesulfonamide](/img/structure/B11642707.png)
![Propanoic acid, 2-[(4-morpholinylthioxomethyl)thio]-](/img/structure/B11642714.png)

![4-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11642722.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11642723.png)
![methyl 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B11642746.png)
![5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium](/img/structure/B11642753.png)
